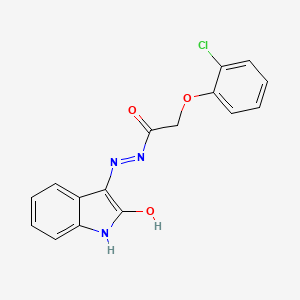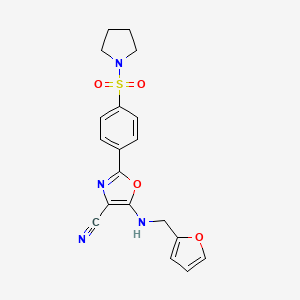
5-((Furan-2-ylmethyl)amino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((Furan-2-ylmethyl)amino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
BenchChem offers high-quality 5-((Furan-2-ylmethyl)amino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((Furan-2-ylmethyl)amino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pyrimido and Pyridoxazoles
Lucas Lemaire et al. (2015) reported a method to synthesize a range of molecules, including pyrimido[5,4-d]oxazoles and pyrido[3,2-d]oxazoles, starting from a 5-amino-2-phenyloxazole-4-carbonitrile building block. The process adapted to manage the instability of the oxazole ring, offering a path for further chemical manipulations and applications in research (Lemaire et al., 2015).
Synthesis of Triazole Derivatives
M. Y. Belikov et al. (2017) described the synthesis of previously unknown derivatives of 1,2,4-triazole, indicating diasteroselective formation during the reaction with phenylhydrazine of 3Н-pyrroles spirobound to a furan ring. This process underlines the chemical versatility and potential for generating structurally unique compounds for scientific research (Belikov et al., 2017).
Synthesis and Reactions of Heterocycles
Carla Martins et al. (2009) reinvestigated the acid-promoted cyclization of certain malononitriles, revealing a low-yield but fascinating pathway for synthesizing derivatives like 2-amino-5-arylfuran-3-carbonitriles or 2-amino-5-aryl-1-phenyl-1H-pyrrole-3-carbonitriles. Microwave-assisted synthesis provided a more efficient approach, offering insights into novel reaction pathways and products for scientific research (Martins et al., 2009).
Synthesis and Modification of Oxazole Derivatives
J. Spencer et al. (2012) highlighted the creation of a 2-substituted-5-aminooxazole-4-carbonitrile library via microwave-mediated and flow chemistries. The structural diversity in the library, including compounds with multiple heterocycles attached to the oxazole core, showcases the compound's potential as a versatile precursor for creating diverse molecular structures in scientific research (Spencer et al., 2012).
Formation of Imidazo[1,2-a]pyridines
M. Ismail et al. (2004) synthesized 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, indicating the use of compound 4a as a precursor, derived from brominated 2-acetylfuran. This process led to the creation of novel diamidines and potential prodrugs, with strong DNA affinities and significant in vitro and in vivo antiprotozoal activities, suggesting the potential use of the compound in developing new therapeutic agents (Ismail et al., 2004).
properties
IUPAC Name |
5-(furan-2-ylmethylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c20-12-17-19(21-13-15-4-3-11-26-15)27-18(22-17)14-5-7-16(8-6-14)28(24,25)23-9-1-2-10-23/h3-8,11,21H,1-2,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSKGKUDDXRPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Furan-2-ylmethyl)amino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2635715.png)
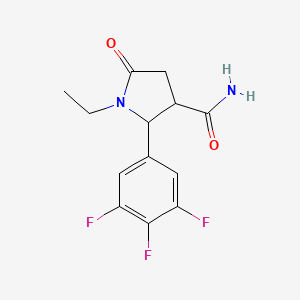
![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2635720.png)
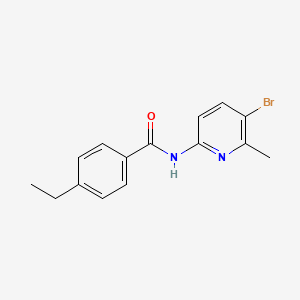
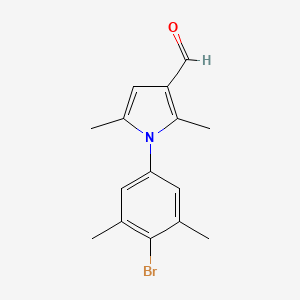
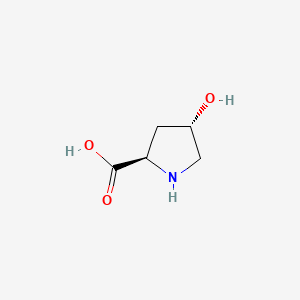

![N-[2-(2-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2635728.png)

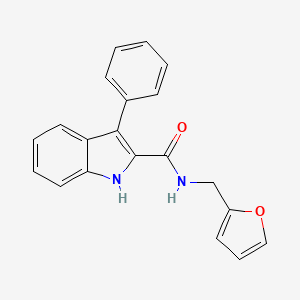
![4-amino-N-[2-(benzenesulfonamido)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2635733.png)


